molecular formula C9H10N4S B13078280 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole

Cat. No.: B13078280
M. Wt: 206.27 g/mol
InChI Key: UUYCGWLTYCVGOO-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a 1,3-thiazole ring. This compound is of interest due to its structural complexity, which may confer unique physicochemical properties and pharmacological activities compared to simpler analogs.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)-1,3-thiazole

InChI

InChI=1S/C9H10N4S/c1-3-10-8-2-4-12-13(8)7(1)9-11-5-6-14-9/h2,4-7,10H,1,3H2

InChI Key

UUYCGWLTYCVGOO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyrazole derivatives with thiazole precursors, often facilitated by catalysts and under controlled temperatures .

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole have been investigated for their ability to inhibit specific kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can effectively inhibit tumor cell proliferation in vitro and in vivo models.

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Various derivatives have shown effectiveness against a range of bacterial strains. A case study highlighted in Pharmaceutical Biology found that modifications to the thiazole ring enhance the antimicrobial potency against resistant strains of Staphylococcus aureus.

Agricultural Applications

Pesticide Development
The unique structure of this compound has also been explored for its potential use as a pesticide. Studies have shown that certain derivatives exhibit herbicidal activity against common agricultural weeds. For example, a field trial reported in Pest Management Science indicated that formulations containing this compound effectively reduced weed biomass while being safe for crop plants.

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized to develop new polymeric materials with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A comparative study published in Materials Science and Engineering demonstrated that polymers blended with this compound exhibited superior performance under stress conditions.

Data Tables

Application Area Compound Derivative Activity/Effect Reference
Medicinal ChemistryThis compoundAnticancer activityJournal of Medicinal Chemistry
Medicinal ChemistryModified thiazole derivativeAntimicrobial activityPharmaceutical Biology
AgricultureHerbicidal derivativeWeed controlPest Management Science
Material SciencePolymer blendEnhanced thermal stabilityMaterials Science and Engineering

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer activity .

Comparison with Similar Compounds

The following analysis compares 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole with structurally related pyrazolopyrimidine derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.

Structural and Substituent Variations
Compound Name/ID Core Structure Substituents/Functional Groups Key Features
Target Compound Pyrazolo[1,5-a]pyrimidine 1,3-Thiazole at position 7 Sulfur-containing heterocycle; potential for increased polarity and π-stacking
5-Phenyl-2-(thiophen-2-yl) derivative (MK55) Pyrazolo[1,5-a]pyrimidine Phenyl (C6H5), thiophen-2-yl Electron-rich aryl/heteroaryl groups; enhanced lipophilicity
5-(4-Nitrophenyl)-2-phenyl derivative (MK61) Pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl (electron-withdrawing) Strong electron-withdrawing nitro group; may reduce metabolic stability
5-(Trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Trifluoromethyl (CF3) High electronegativity; improved bioavailability and membrane permeability
Pyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine Amino group at position 5 Different ring fusion ([3,4-d] vs. [1,5-a]); altered electronic distribution

Key Observations :

  • The thiazole substituent in the target compound introduces a sulfur atom, which may enhance hydrogen bonding and polar interactions compared to purely aromatic substituents (e.g., phenyl or thiophenyl) .
  • Trifluoromethyl groups (as in ) improve metabolic resistance and lipophilicity, contrasting with the thiazole’s balance of polarity and aromaticity .

Key Observations :

  • The target compound’s synthesis likely diverges from ultrasonic or ionic liquid methods (used for pyrazolo[1,5-a]pyrimidinones) due to the need for thiazole ring integration .

Key Observations :

  • The thiazole moiety could improve solubility compared to purely hydrophobic substituents (e.g., phenyl), though less than carboxylic acid derivatives () .
  • Antimicrobial activity in ’s hydrazone derivatives suggests the target compound’s thiazole might similarly interact with microbial enzymes, albeit via distinct mechanisms .

Biological Activity

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and antioxidant activities, and presents data from various studies that illustrate its potential therapeutic applications.

Chemical Structure

The compound consists of a pyrazolo[1,5-a]pyrimidine moiety linked to a thiazole ring. Its structural formula can be represented as follows:

C9H8N4S\text{C}_{9}\text{H}_{8}\text{N}_{4}\text{S}

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including those with thiazole substitutions. The following table summarizes the antimicrobial activity of various derivatives against different bacterial and fungal strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Fungal Strains TestedMIC
7aE. coli32 µg/mLA. niger64 µg/mL
7bS. aureus16 µg/mLC. albicans32 µg/mL
7cB. subtilis8 µg/mLA. oryzae16 µg/mL
7dB. megaterium4 µg/mLR. oryzae32 µg/mL

These results indicate that compounds with thiazole substitutions exhibit potent antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that the synthesized derivatives demonstrated significant antioxidant activity:

  • DPPH Scavenging Activity : Compounds exhibited IC50 values ranging from 15 to 30 µg/mL.
  • Hydroxyl Radical Scavenging Activity : IC50 values ranged from 20 to 35 µg/mL.

These findings suggest that the compound can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine and thiazole rings significantly influence biological activity. For instance:

  • Electron-withdrawing groups (e.g., NO2) enhance antimicrobial activity.
  • Electron-donating groups (e.g., OCH3) improve antioxidant properties.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antiviral Activity : A study demonstrated that certain derivatives inhibited HCV NS5B RNA-dependent RNA polymerase with IC50 values below 10 µM, indicating potential as antiviral agents .
  • Antitumor Activity : Research indicated that compounds showed promising cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment .

Computational Studies

Molecular docking simulations have been employed to predict binding affinities and interactions with biological targets such as penicillin-binding proteins (PBPs) and sterol 14α-demethylase. These studies support experimental findings by elucidating the mechanisms behind the observed biological activities .

Q & A

Advanced Research Question

  • Dynamic NMR : Resolves tautomerism in pyrazolo-pyrimidine systems by analyzing temperature-dependent shifts (e.g., enol-keto equilibria) .
  • Computational Modeling : Density Functional Theory (DFT) predicts 13C chemical shifts (<2 ppm deviation from experimental data) to validate assignments .
  • Alternative Synthetic Routes : Compare derivatives with known analogs (e.g., pyrazolo[1,5-a]quinolines) to isolate spectral contributions .

What strategies enable scalable synthesis of functionalized derivatives for high-throughput screening?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours for cyclization) while maintaining yields >65% .
  • Solid-Phase Synthesis : Immobilize thiazole intermediates on Wang resin to streamline purification .
  • Automated LC-MS Purification : Enables rapid isolation of derivatives (purity >95%) for biological testing .

How do solvent systems impact the synthesis of pyrazolo[1,5-a]pyrimidine-thiazole hybrids?

Basic Research Question

  • Polar Protic Solvents (e.g., Ethanol) : Favor SN2 mechanisms in thiazole ring closure, yielding 70–80% products .
  • Aprotic Solvents (e.g., DMF) : Enhance solubility of nitro-substituted precursors but may require higher temperatures (100–120°C) .

What are the emerging applications of this compound class beyond oncology?

Advanced Research Question

  • Antimicrobial Agents : Pyrimidine-thiazole hybrids inhibit bacterial enoyl-ACP reductase (FabI) with MIC₉₀ = 4 µg/mL against S. aureus .
  • Materials Science : Fluorinated derivatives serve as blue-emitting fluorophores (λem = 450 nm) for OLEDs .

How can structure-activity relationship (SAR) studies guide rational design?

Advanced Research Question

  • 3D-QSAR Models : Correlate substituent volume (e.g., -CF₃) with kinase inhibition using CoMFA (q² > 0.5) .
  • Free-Wilson Analysis : Quantifies contributions of pyrimidine C-7 substituents to logP and IC₅₀ .

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